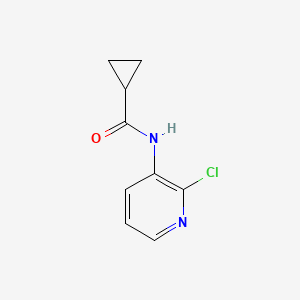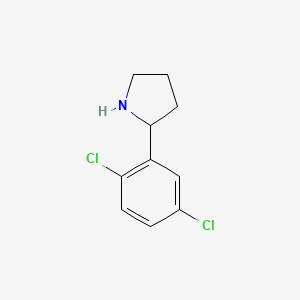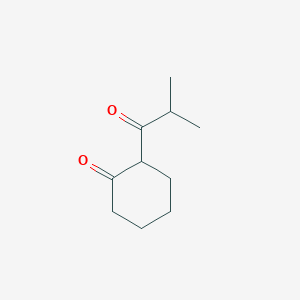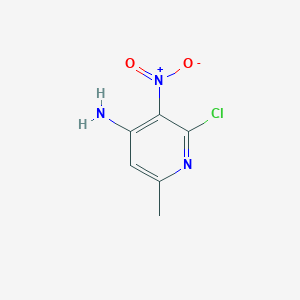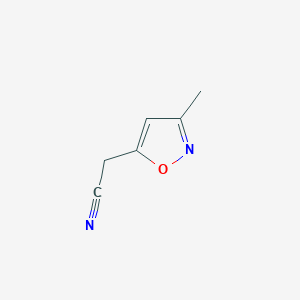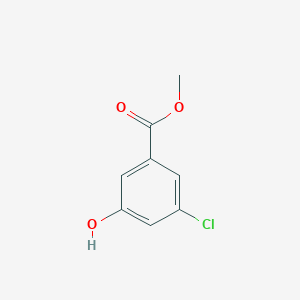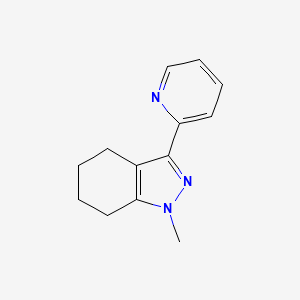
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features a fused indazole and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridylhydrazine with cyclohexanone under acidic conditions to form the desired indazole ring system . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact .
化学反応の分析
Types of Reactions
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The compound’s indazole ring system allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the activation or inhibition of specific signaling pathways, ultimately resulting in the compound’s biological effects .
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds with similar heterocyclic structures that exhibit a wide range of biological activities.
Uniqueness
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its fused indazole and pyridine ring system, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
1-methyl-3-pyridin-2-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H15N3/c1-16-12-8-3-2-6-10(12)13(15-16)11-7-4-5-9-14-11/h4-5,7,9H,2-3,6,8H2,1H3 |
InChIキー |
GYOIFCJNVJZSHY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)
![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)
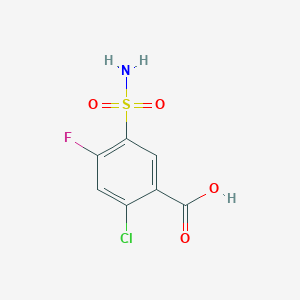
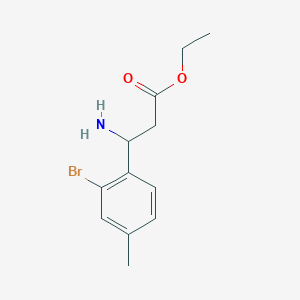
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)
![3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1364989.png)
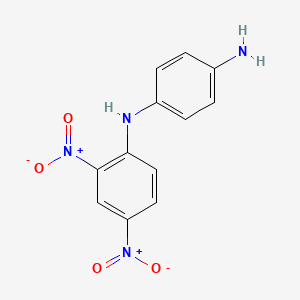
![2-[1-Cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364998.png)
